(S)-2-bromo-octanoic acid CAS number 2623-82-7 details
(S)-2-bromo-octanoic acid CAS number 2623-82-7 details
An In-Depth Technical Guide to (S)-2-bromo-octanoic acid (CAS 2623-82-7)
Introduction
(S)-2-bromo-octanoic acid, with CAS Registry Number 2623-82-7, is a chiral halogenated fatty acid that serves as a valuable building block in organic synthesis and as a potent tool in biochemical research. Its structure, featuring a bromine atom at the alpha-position to the carboxylic acid on an eight-carbon chain, imparts specific reactivity and biological activity. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, covering its chemical properties, synthesis, analytical characterization, key applications, and safety protocols. The narrative emphasizes the rationale behind experimental methodologies and the compound's mechanism of action in biological systems.
Chemical Identity and Physical Properties
(S)-2-bromo-octanoic acid is a colorless to pale yellow liquid at room temperature.[1] Its hydrophobic hydrocarbon tail renders it poorly soluble in water, but it exhibits good solubility in organic solvents.[1] The presence of the chiral center at the C2 position is critical to its specific interactions in stereoselective synthesis and biological systems.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-bromooctanoic acid | [2] |
| CAS Number | 2623-82-7 | [3] |
| Molecular Formula | C₈H₁₅BrO₂ | [3] |
| Molecular Weight | 223.11 g/mol | [2][3] |
| Appearance | Colorless to Yellow clear liquid | [1][4] |
| Boiling Point | 140 °C at 5 mmHg | [5][6] |
| Density | 1.278 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.471 | [6] |
| SMILES | CCCCCCBr | [2] |
| InChIKey | GTGTXZRPJHDASG-ZETCQYMHSA-N | [2] |
Synthesis and Stereochemistry
The synthesis of α-bromo carboxylic acids is classically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8] However, this method applied to a non-chiral starting material like octanoic acid inherently produces a racemic mixture of (R)- and (S)-2-bromo-octanoic acid. Obtaining the enantiomerically pure (S)-form requires specialized asymmetric synthesis strategies or chiral resolution of the racemic product.
The Hell-Volhard-Zelinsky (HVZ) Reaction (Racemic Synthesis)
The HVZ reaction is a robust method for the selective α-bromination of carboxylic acids that possess at least one alpha-hydrogen.[8][9] The reaction's efficacy stems from converting the carboxylic acid into a more reactive acyl halide intermediate, which readily tautomerizes to an enol. This enol form is the key nucleophile that attacks molecular bromine, ensuring halogenation occurs exclusively at the α-position.[7][10]
Causality of Experimental Design:
-
Phosphorus Tribromide (PBr₃) or Thionyl Chloride (SOCl₂): The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like PBr₃ or SOCl₂ are essential to convert the carboxylic acid into its corresponding acyl bromide or chloride.[7][9][11] This intermediate is significantly more electrophilic and its α-protons are more acidic, facilitating the crucial enolization step.
-
Bromine (Br₂): Serves as the electrophilic source of bromine that reacts with the nucleophilic enol intermediate.[7]
-
Aqueous Workup: The final step involves hydrolysis of the α-bromo acyl bromide to yield the desired α-bromo carboxylic acid product.[7][9]
Detailed Protocol for Racemic 2-Bromooctanoic Acid Synthesis[12]
-
To a flask equipped with a reflux condenser and a sodium hydroxide trap, add octanoic acid (1.0 equiv) and thionyl chloride (5.0 equiv).
-
Stir the reaction mixture in a water bath at 50 °C.
-
Add liquid bromine (3.0 equiv) dropwise to the mixture.
-
Stir the reaction under reflux for 6 hours, then allow it to cool and stir at room temperature overnight.
-
Remove the excess thionyl chloride by distillation.
-
Slowly add the dark red residue to a beaker containing distilled water in an ice bath, stirring manually.
-
The resulting solution is heated and subsequently cooled, which should precipitate the product.
-
Decant the aqueous layer, wash the product with distilled water, and recrystallize to yield 2-bromooctanoic acid.
Achieving Enantioselectivity
While the HVZ reaction is effective for producing the racemic compound, obtaining (S)-2-bromo-octanoic acid requires a stereocontrolled approach. Methodologies include:
-
Chiral Resolution: Separating the racemic mixture using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by regeneration of the enantiomerically pure acid.
-
Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to direct the bromination of a suitable octanoic acid derivative, leading to an enantiomeric excess of the (S)-isomer.[12][13] Enantioenriched α-bromo acids can be synthesized from corresponding protected α-amino acids, which provides a route to high enantiopurity.[12]
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of (S)-2-bromo-octanoic acid.
Table 2: Spectroscopic Data Summary
| Technique | Expected Characteristics |
| ¹H NMR | Broad singlet for the carboxylic acid proton (-COOH).Triplet for the α-proton (-CHBr) coupled to the adjacent methylene group.Complex multiplet for the C3 methylene protons (-CH₂-), which are diastereotopic due to the adjacent C2 chiral center.Multiplets for the remaining methylene protons in the alkyl chain.Triplet for the terminal methyl group (-CH₃). |
| ¹³C NMR | Signal for the carbonyl carbon (-COOH) ~170-180 ppm.Signal for the α-carbon (-CHBr) ~40-50 ppm.Signals for the alkyl chain carbons between ~14-35 ppm. |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).Alkane C-H stretches (~2850-2960 cm⁻¹).[14]Strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).C-Br stretch (~500-600 cm⁻¹). |
| Mass Spec. (EI) | Molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, characteristic of a monobrominated compound (m/z 222 and 224).[15]Fragment ion corresponding to the loss of Br (m/z 143).Fragment ion corresponding to the loss of the carboxyl group (m/z 177, 179). |
Expert Insight on NMR Interpretation: A common challenge in interpreting the ¹H NMR spectrum of α-substituted chiral acids like 2-bromooctanoic acid is the magnetic inequivalence of the two protons on the C3 carbon (the methylene group adjacent to the chiral center).[16] These protons are diastereotopic, meaning they reside in different chemical environments and will therefore have different chemical shifts. They couple to each other (geminal coupling) and to the α-proton (vicinal coupling), resulting in a complex multiplet rather than a simple quartet, which might be expected from a first-order analysis.[16]
Applications in Research and Development
(S)-2-bromo-octanoic acid is primarily used as a specialized research chemical, particularly for its ability to inhibit key metabolic pathways.
Inhibition of Fatty Acid β-Oxidation
2-Bromooctanoate is a well-documented inhibitor of mitochondrial fatty acid β-oxidation.[6][17] Its mechanism of action involves cellular uptake and conversion to its coenzyme A (CoA) derivative, 2-bromooctanoyl-CoA. This intermediate is then processed by acyl-CoA dehydrogenase to form 2-bromo-3-ketooctanoyl-CoA. This α-haloketone is a potent, irreversible inhibitor of the enzyme 3-ketothiolase (also known as acetyl-CoA C-acyltransferase), which catalyzes the final step of the β-oxidation spiral.[5][17] This inhibition effectively halts the breakdown of fatty acids for energy production.
Modulation of Bacterial Polymer Synthesis
In microbiological research, 2-bromooctanoic acid serves as an effective inhibitor of polyhydroxyalkanoic acid (PHA) synthesis in certain bacteria, such as Pseudomonas fluorescens.[6][18] It acts as a substitute for cerulenin, a more expensive and cell-growth-inhibiting antibiotic.[6][19] By blocking pathways related to fatty acid metabolism, it prevents the accumulation of these biopolymers without adversely affecting bacterial growth on alternative carbon sources like fructose.[6][18]
Utility as a Chiral Synthon
As a chiral molecule, (S)-2-bromo-octanoic acid is a useful intermediate in stereoselective organic synthesis. The bromine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the introduction of different functional groups (e.g., -NH₂, -OH, -CN) with retention or inversion of configuration at the chiral center, depending on the reaction mechanism. This makes it a valuable precursor for the synthesis of chiral amino acids, hydroxy acids, and other complex target molecules in drug discovery.
Safety, Handling, and Storage
2-Bromooctanoic acid is classified as a corrosive substance and must be handled with appropriate care in a laboratory setting.[2][20] It is designated as a Dangerous Good for transport.[3]
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| Pictogram | GHS05 (Corrosion) | [5][6] |
| Signal Word | Danger | [2][5] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [2][20][21] |
| Precautionary Codes | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [2][5][6] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [5][6] |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[22][23]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[5][6] A lab coat is mandatory.
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[21][22]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[21][22]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[21][22]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[22]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[24] Recommended storage temperature is 2-8°C.[6]
-
Store locked up or in an area accessible only to qualified personnel.[20][22]
-
The compound may be stabilized with silver wool.[5]
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